molecular formula C21H24N4OS B11012348 [4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl][2-(isobutylamino)-1,3-thiazol-4-yl]methanone

[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl][2-(isobutylamino)-1,3-thiazol-4-yl]methanone

Cat. No.: B11012348
M. Wt: 380.5 g/mol
InChI Key: FXGCKQQQHDNLMJ-UHFFFAOYSA-N
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Description

The compound [4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl][2-(isobutylamino)-1,3-thiazol-4-yl]methanone is a complex organic molecule that features an indole ring, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl][2-(isobutylamino)-1,3-thiazol-4-yl]methanone typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyridine and thiazole rings can be introduced through various cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl][2-(isobutylamino)-1,3-thiazol-4-yl]methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of [4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl][2-(isobutylamino)-1,3-thiazol-4-yl]methanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl][2-(isobutylamino)-1,3-thiazol-4-yl]methanone: is unique due to its combination of indole, pyridine, and thiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C21H24N4OS

Molecular Weight

380.5 g/mol

IUPAC Name

[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[2-(2-methylpropylamino)-1,3-thiazol-4-yl]methanone

InChI

InChI=1S/C21H24N4OS/c1-14(2)11-23-21-24-19(13-27-21)20(26)25-9-7-15(8-10-25)17-12-22-18-6-4-3-5-16(17)18/h3-7,12-14,22H,8-11H2,1-2H3,(H,23,24)

InChI Key

FXGCKQQQHDNLMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=CS1)C(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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